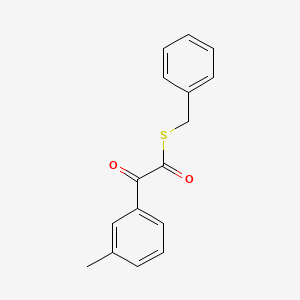
Benzeneethanethioic acid, 3-methyl-alpha-oxo-, S-(phenylmethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneethanethioic acid, 3-methyl-alpha-oxo-, S-(phenylmethyl) ester is a complex organic compound with a unique structure that includes a benzene ring, a thioic acid group, and an ester linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanethioic acid, 3-methyl-alpha-oxo-, S-(phenylmethyl) ester typically involves the esterification of the corresponding thioic acid with a phenylmethyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and enhances the quality of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Amides, thioesters.
Applications De Recherche Scientifique
Benzeneethanethioic acid, 3-methyl-alpha-oxo-, S-(phenylmethyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving sulfur-containing substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Benzeneethanethioic acid, 3-methyl-alpha-oxo-, S-(phenylmethyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active thioic acid, which can then interact with thiol groups in proteins, leading to modulation of enzyme activity or signaling pathways.
Comparaison Avec Des Composés Similaires
- Benzeneethanethioic acid, alpha-oxo-, S-methyl ester.
- Benzeneacetic acid, alpha-oxo-, methyl ester.
Comparison:
Structural Differences: While Benzeneethanethioic acid, 3-methyl-alpha-oxo-, S-(phenylmethyl) ester contains a phenylmethyl ester group, similar compounds may have different ester groups such as methyl or ethyl.
Reactivity: The presence of different ester groups can influence the reactivity and stability of the compound, affecting its suitability for various applications.
Applications: The unique structure of this compound may confer specific properties that make it more suitable for certain applications compared to its analogs.
Propriétés
Formule moléculaire |
C16H14O2S |
|---|---|
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
S-benzyl 2-(3-methylphenyl)-2-oxoethanethioate |
InChI |
InChI=1S/C16H14O2S/c1-12-6-5-9-14(10-12)15(17)16(18)19-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Clé InChI |
OUNVXPTYPKCTGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)C(=O)SCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















